![molecular formula C17H14N6O2S2 B11615928 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11615928.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H14N6O2S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C17H14N6O2S2
- Molecular Weight : 398.46 g/mol
- CAS Number : 442653-68-1
Synthesis
The synthesis of this compound involves several steps, typically starting from 6-methoxybenzothiazole and incorporating the tetrazole moiety through nucleophilic substitution reactions. Detailed synthetic routes can be found in specialized chemical literature.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. This compound was evaluated for its activity against various bacterial strains. The compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was tested against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines. The results indicated a significant reduction in cell viability, attributed to mechanisms such as apoptosis induction and cell cycle arrest .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
Patu8988 | 15.4 | Apoptosis induction |
SGC7901 | 22.7 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. Preliminary data suggest that it may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases such as Alzheimer's .
Enzyme | IC50 Value (µM) | Type of Inhibition |
---|---|---|
Acetylcholinesterase | 0.264 | Mixed-type |
Monoamine Oxidase-B | 0.212 | Competitive |
Case Studies
A notable case study involved the application of this compound in a therapeutic context for neurodegenerative disorders. In animal models, administration led to improved cognitive functions and reduced neurotoxicity markers, highlighting its potential as a neuroprotective agent .
Scientific Research Applications
Medicinal Applications
Anticancer Activity:
Research indicates that compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide exhibit promising anticancer properties. For instance, studies have shown that certain benzothiazole derivatives demonstrate significant growth inhibition against various cancer cell lines, suggesting a potential for development into anticancer agents . The compound's structure allows it to interact with biological targets involved in cancer proliferation and metastasis.
Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may inhibit the activity of enzymes like 5-lipoxygenase, which is involved in inflammatory processes . Such properties could position it as a candidate for treating inflammatory diseases.
Antimicrobial Activity:
There is ongoing research into the antimicrobial properties of benzothiazole derivatives. Compounds with similar structures have been shown to possess antibacterial and antifungal activities, making them potential candidates for new antibiotics .
Biological Research Applications
Enzyme Inhibition Studies:
this compound has been utilized in enzyme inhibition studies. The compound's ability to inhibit specific enzymes can provide insights into metabolic pathways and disease mechanisms . Its structural characteristics enable it to act as a lead compound for developing more potent inhibitors.
Molecular Docking Studies:
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies are essential for understanding how the compound can be optimized for better efficacy against specific diseases .
Industrial Applications
Dyes and Pigments:
Due to its vibrant color properties attributed to the benzothiazole moiety, this compound is also explored in the dye and pigment industry. The synthesis of novel dyes from such compounds can lead to advancements in textile and material sciences .
Case Studies
Study Focus | Findings | Implications |
---|---|---|
Anticancer Activity | Significant growth inhibition in various cancer cell lines | Potential development of new anticancer drugs |
Anti-inflammatory Properties | Inhibition of 5-lipoxygenase activity | Possible treatment options for inflammatory diseases |
Enzyme Inhibition | Effective against specific enzymes related to metabolic pathways | Insights into disease mechanisms and drug design |
Industrial Use | Application in dye synthesis | Advancements in materials science |
Properties
Molecular Formula |
C17H14N6O2S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H14N6O2S2/c1-25-12-7-8-13-14(9-12)27-16(18-13)19-15(24)10-26-17-20-21-22-23(17)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19,24) |
InChI Key |
ACHIVQZEJXYHJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.